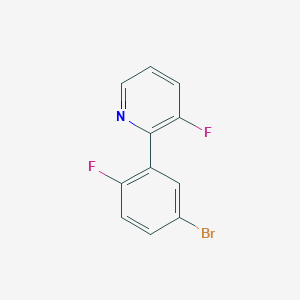
7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one is a heterocyclic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a benzyl group and a methoxyphenyl group attached to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of a benzyl halide with a purine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The methoxyphenyl group can be introduced through a subsequent electrophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reactions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2-phenyl-3,7-dihydro-6H-purin-6-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Benzyl-2-(4-methoxyphenyl)-3,7-dihydro-6H-purin-6-one: Similar structure but with the methoxy group in a different position, potentially altering its properties.
7-Benzyl-2-(3-hydroxyphenyl)-3,7-dihydro-6H-purin-6-one: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness
The presence of the methoxy group in 7-Benzyl-2-(3-methoxyphenyl)-1H-purin-6(7H)-one imparts unique electronic and steric properties, making it distinct from its analogs. This can result in different reactivity patterns and biological activities, highlighting its potential for specialized applications.
Properties
CAS No. |
219933-54-7 |
|---|---|
Molecular Formula |
C19H16N4O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
7-benzyl-2-(3-methoxyphenyl)-1H-purin-6-one |
InChI |
InChI=1S/C19H16N4O2/c1-25-15-9-5-8-14(10-15)17-21-18-16(19(24)22-17)23(12-20-18)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,21,22,24) |
InChI Key |
QMJBSTUFWDKJQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate](/img/structure/B8715435.png)





![2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline](/img/structure/B8715474.png)
![3-[(2-Chloro-3-nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8715487.png)




